molecular formula C20H24N4O4 B7168324 N-[1-[4-(carbamoylamino)benzoyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide

N-[1-[4-(carbamoylamino)benzoyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B7168324
M. Wt: 384.4 g/mol
InChI Key: APVVXJIVTKDFLO-UHFFFAOYSA-N
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Description

N-[1-[4-(carbamoylamino)benzoyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a piperidine ring, a furan ring, and a benzoyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[4-(carbamoylamino)benzoyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the benzoyl group and the furan ring. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[4-(carbamoylamino)benzoyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[1-[4-(carbamoylamino)benzoyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by:

Comparison with Similar Compounds

N-[1-[4-(carbamoylamino)benzoyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential.

Properties

IUPAC Name

N-[1-[4-(carbamoylamino)benzoyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-12-11-17(13(2)28-12)18(25)22-16-7-9-24(10-8-16)19(26)14-3-5-15(6-4-14)23-20(21)27/h3-6,11,16H,7-10H2,1-2H3,(H,22,25)(H3,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVVXJIVTKDFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)C(=O)C3=CC=C(C=C3)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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